molecular formula C13H20F3NO4 B2840555 ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate CAS No. 1396873-86-1

ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate

Cat. No.: B2840555
CAS No.: 1396873-86-1
M. Wt: 311.301
InChI Key: UJJVCSQOCGNERQ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate is a specialized ester derivative featuring a butanoate backbone with a 4-oxo group and a substituted amine moiety. The amine substituents include a tetrahydro-2H-pyran-4-yl (a six-membered oxygen-containing heterocycle) and a 2,2,2-trifluoroethyl group. The combination of these groups confers unique physicochemical properties, such as enhanced metabolic stability (due to the trifluoroethyl group) and conformational rigidity (from the tetrahydro-2H-pyran ring) .

Properties

IUPAC Name

ethyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)amino]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO4/c1-2-21-12(19)4-3-11(18)17(9-13(14,15)16)10-5-7-20-8-6-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJVCSQOCGNERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N(CC(F)(F)F)C1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate typically involves multiple steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as 4-hydroxybutanal.

    Introduction of the Trifluoroethyl Group: This step often involves the use of trifluoroethylamine in the presence of a suitable catalyst to introduce the trifluoroethyl group.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with new functional groups replacing the trifluoroethyl group.

Scientific Research Applications

Ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s unique structure allows it to be used in studies involving enzyme inhibition and protein binding.

    Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

    Environmental Research: The compound can be used in the development of new materials for environmental remediation.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and specificity, while the tetrahydro-2H-pyran ring provides structural stability. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 4-oxo-4-(1H-pyrrol-2-yl)butanoate (CAS 946-08-7)

Structural Features :

  • Core: Ethyl 4-oxobutanoate.
  • Substituent : 1H-pyrrol-2-yl (aromatic heterocycle).
  • Formula: C₁₀H₁₃NO₃; Molecular Weight: 195.21 g/mol .

Comparison :

  • The absence of fluorine atoms reduces lipophilicity compared to the trifluoroethyl-containing analog.

Ethyl (4-Methyltetrahydro-2H-pyran-4-yl) Oxalate (28f)

Structural Features :

  • Core : Ethyl oxalate.
  • Substituent : 4-Methyltetrahydro-2H-pyran-4-yl.
  • Synthesis : Prepared via esterification in THF with 84% yield .

Comparison :

  • Shared tetrahydro-2H-pyran substituent suggests similar steric effects, but the methyl group in 28f may increase hydrophobicity relative to the target compound’s trifluoroethyl group.

Ethyl 4-{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

Structural Features :

  • Core: Ethyl 3-oxobutanoate.
  • Substituent: Pyridine ring with cyano, methyl, and trifluoromethyl groups; sulfanyl linker.
  • Formula : C₁₄H₁₃F₃N₂O₃S; Molecular Weight : 358.33 g/mol .

Comparison :

  • The pyridine-sulfanyl moiety introduces aromaticity and sulfur-based polarity, contrasting with the target compound’s amine-linked substituents.
  • Both compounds feature trifluoromethyl groups, suggesting shared resistance to metabolic degradation.

Ethyl 4-oxo-4-[4-(1-pyrrolidinylsulfonyl)anilino]butanoate

Structural Features :

  • Core: Ethyl 4-oxobutanoate.
  • Substituent: 4-(1-pyrrolidinylsulfonyl)anilino (sulfonamide-aromatic hybrid).
  • Formula : C₁₆H₂₂N₂O₅S; Molecular Weight : 366.42 g/mol .

Comparison :

  • The sulfonamide group enhances polarity and hydrogen-bonding capacity compared to the target compound’s ether and trifluoroethyl groups.
  • The aniline ring may confer UV activity, unlike the aliphatic substituents in the target molecule.

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